molecular formula C7H12ClN3O2 B3374878 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1046079-37-1

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

Cat. No.: B3374878
CAS No.: 1046079-37-1
M. Wt: 205.64 g/mol
InChI Key: CPKCMSAECIGZOL-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine-3-carboxylic acid and hydrazine hydrate are commonly used as starting materials.

  • Reaction Steps:

    • Esterification: Piperidine-3-carboxylic acid is first converted to its ester derivative using an alcohol (e.g., methanol) and an acid catalyst.

    • Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form the hydrazide derivative.

    • Cyclization: The hydrazide derivative undergoes cyclization in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the oxadiazole compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the oxadiazole ring to other derivatives.

  • Substitution: Substitution reactions can occur at various positions on the piperidine ring or the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced oxadiazoles or piperidine derivatives.

  • Substitution Products: Substituted oxadiazoles or piperidines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its oxadiazole ring can serve as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may be used in the development of new drugs targeting various diseases, including infections, cancers, and inflammatory conditions.

Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry, coatings, and adhesives.

Mechanism of Action

The mechanism by which 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride exerts its effects depends on its specific biological target. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety may enhance the compound's binding affinity and selectivity towards its molecular targets.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

  • Oxadiazoles: Other oxadiazole derivatives with different substituents on the ring.

  • Piperidines: Piperidine derivatives with various functional groups attached.

  • Hydrazides: Hydrazide compounds with different structural motifs.

Uniqueness: 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is unique due to its specific combination of the oxadiazole ring and the piperidine moiety. This combination can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C7H12ClN3O2
  • Molar Mass : 205.64 g/mol
  • Melting Point : 207 °C (solvent: ethanol) .

The biological activity of this compound has been associated with various mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol have demonstrated greater cytotoxicity than standard chemotherapy agents like doxorubicin against human leukemia and breast cancer cell lines .
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation. Flow cytometry assays confirmed that the compounds act in a dose-dependent manner to promote cell death .

Biological Activity Overview

Activity Type Cell Lines Tested IC50 Values Notes
CytotoxicityCEM-13 (leukemia), MCF-7 (breast)< 10 µMMore potent than doxorubicin
Apoptosis InductionMDA-MB-231 (breast), MEL-8 (melanoma)Dose-dependentIncreased p53 and caspase-3 activity
Antimicrobial ActivityPANC-1 (pancreatic cancer)MIC values from 8 to 16 µg/mLEffective against resistant strains

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the biological potency of various oxadiazole derivatives, including those with piperidine substituents. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics across multiple cancer cell lines .
  • Mechanistic Studies :
    • Western blot analysis revealed that the activation of apoptotic pathways was linked to increased expression of pro-apoptotic proteins and cleavage of caspases in treated cells. This suggests that the compound may serve as a promising lead for developing new anticancer therapies .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups in the oxadiazole core was critical for enhancing biological activity. Modifications leading to improved interactions with cellular targets were identified as essential for further development .

Properties

IUPAC Name

5-piperidin-3-yl-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-7-10-9-6(12-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKCMSAECIGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-37-1
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(3-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046079-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Reactant of Route 2
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Reactant of Route 3
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Reactant of Route 4
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Reactant of Route 5
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
Reactant of Route 6
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

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